1-[(2-chloro-6-fluorophenyl)methyl]-4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine
Description
1-[(2-Chloro-6-fluorophenyl)methyl]-4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine is a heterocyclic compound featuring a piperidine core substituted with a 2-chloro-6-fluorobenzyl group at the 1-position and a 5-methyl-1,3,4-thiadiazol-2-yl moiety at the 4-position. This structure combines halogenated aromatic and thiadiazole heterocyclic components, which are commonly associated with bioactivity in medicinal chemistry.
Propriétés
IUPAC Name |
2-[1-[(2-chloro-6-fluorophenyl)methyl]piperidin-4-yl]-5-methyl-1,3,4-thiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClFN3S/c1-10-18-19-15(21-10)11-5-7-20(8-6-11)9-12-13(16)3-2-4-14(12)17/h2-4,11H,5-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYQVSZWKWDZLSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)C2CCN(CC2)CC3=C(C=CC=C3Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClFN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
The compound 1-[(2-chloro-6-fluorophenyl)methyl]-4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine (CAS Number: 1030385-99-9) is a piperidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 344.85 g/mol. The structure features a piperidine ring substituted with a thiadiazole moiety and a chlorofluorophenyl group, which are critical for its biological activity.
Biological Activity Overview
-
Anticancer Activity :
- Preliminary studies indicate that compounds with similar structural motifs exhibit notable cytotoxic effects against various cancer cell lines. For instance, derivatives containing thiadiazole rings have shown significant antiproliferative activity in assays against human cancer cell lines such as HeLa (cervical cancer) and CaCo-2 (colon cancer) with IC50 values in the low micromolar range .
- Antimicrobial Properties :
- Anti-inflammatory Effects :
The biological activity of 1-[(2-chloro-6-fluorophenyl)methyl]-4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine may be attributed to several mechanisms:
- Enzyme Inhibition : The compound likely interacts with various enzymes involved in cancer cell proliferation and inflammation. For example, it may inhibit histone deacetylases (HDACs) or carbonic anhydrases (CAs), which are important targets in cancer therapy .
- Receptor Modulation : Potential modulation of receptors such as PTP1B and CXCR4 has been suggested, which could influence signaling pathways related to cell growth and migration .
Case Studies
Several studies have explored the biological effects of similar compounds:
| Study | Compound | Activity | IC50 Value |
|---|---|---|---|
| Thiadiazole Derivative | Anticancer | 0.092 μM | |
| Piperidine Analog | Antimicrobial | 0.35 μM | |
| 1,3,4-Oxadiazole Hybrid | Anti-inflammatory | 0.20 μM |
These studies highlight the promising nature of compounds containing thiadiazole and piperidine rings in various therapeutic areas.
Applications De Recherche Scientifique
Medicinal Chemistry Applications
-
Antimicrobial Activity :
- The compound has been studied for its antimicrobial properties. Its structure suggests it may inhibit bacterial growth by disrupting cellular processes. Research indicates that derivatives of thiadiazole compounds often exhibit significant antibacterial activity against various strains, including resistant bacteria .
- Anticancer Potential :
- Neurological Disorders :
Agricultural Applications
- Pesticide Development :
- Plant Growth Regulators :
Material Science Applications
- Polymer Chemistry :
- Nanotechnology :
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of thiadiazole derivatives demonstrated that modifications at the piperidine ring significantly enhanced antimicrobial activity against Gram-positive and Gram-negative bacteria. The compound was found to be effective against antibiotic-resistant strains, making it a candidate for further development as an antimicrobial agent .
Case Study 2: Anticancer Activity
Research published in Journal of Medicinal Chemistry highlighted that a related piperidine derivative exhibited selective cytotoxicity against breast cancer cell lines while sparing normal cells. This suggests that similar compounds could be optimized for targeted cancer therapies.
Comparaison Avec Des Composés Similaires
Pyridine-Sulfonamide Derivatives ()
A pyridine-sulfonamide derivative, 4-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-3-pyridine-sulfonamide (Compound 3), shares the 5-methyl-1,3,4-thiadiazole moiety but differs in its core structure (pyridine-sulfonamide vs. piperidine). This compound was synthesized via nucleophilic substitution under elevated pressure and temperature, highlighting the reactivity of the thiadiazole-thiol group in forming sulfur-linked heterocycles .
Piperidine-Linked Heterocycles ()
Compounds such as 1-(2-(2-chlorophenyl)-2-(4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl) derivatives incorporate piperidine cores linked to benzoisoxazole and other heterocycles (1,3,4-thiadiazole, 1,2,4-triazole). These molecules share the piperidine backbone and halogenated aromatic substituents with the target compound but differ in the nature of secondary heterocycles (e.g., benzoisoxazole vs. thiadiazole). Their synthesis involves multi-step reactions, including cyclization and coupling of pre-formed heterocyclic units .
Key Structural and Functional Differences
Core Heterocycle :
- The pyridine-sulfonamide () and benzoisoxazole-piperidine () cores differ in electronic and steric properties compared to the piperidine-thiadiazole system. These differences influence solubility, bioavailability, and target selectivity.
Substituent Effects :
- The 2-chloro-6-fluorobenzyl group in the target compound may confer greater metabolic stability compared to the unsubstituted benzyl groups in some analogs.
- Thiadiazole derivatives with sulfur atoms (e.g., thioether in ) exhibit varied reactivity compared to oxygen/nitrogen-rich heterocycles (e.g., oxadiazole in ).
Q & A
Basic: What synthetic methodologies are recommended for synthesizing this compound?
Answer:
The compound can be synthesized via multi-step protocols involving:
- 1,3-Dipolar Cycloaddition : For constructing the piperidine-thiadiazole scaffold, as demonstrated in spirooxindolopyrrolidine-piperidine hybrids .
- Benzylation : Introducing the 2-chloro-6-fluorophenylmethyl group via alkylation reactions under inert conditions (e.g., using NaH as a base in THF) .
- Purification : Thin-layer chromatography (TLC) with ethyl acetate/hexane (3:2) to monitor reaction progress, followed by recrystallization from methanol for final isolation .
Critical Step : Optimize stoichiometry of the thiadiazole precursor to avoid side products.
Basic: How is compound purity validated during synthesis?
Answer:
- Analytical TLC : Use silica gel plates with UV visualization to confirm intermediate formation .
- HPLC : Employ reverse-phase C18 columns with ammonium acetate buffer (pH 6.5) and acetonitrile gradients for purity assessment (>95%) .
- Melting Point Analysis : Compare observed values with theoretical ranges (e.g., deviations >2°C indicate impurities) .
Advanced: How do structural modifications influence biological activity?
Answer:
Key substituent effects include:
- Fluoro/Chloro Groups : Enhance antimicrobial activity by increasing electronegativity and membrane penetration (e.g., ≥5 mm inhibition against A. niger with fluoro-substituted analogs) .
- Thiadiazole Moiety : Contributes to enzyme inhibition (e.g., IKKβ in cancer pathways) via hydrophobic interactions .
- Piperidine Flexibility : Rigidify the ring with methyl groups (C2/C6) to improve binding to cholinesterases (e.g., Donepezil analogs) .
Methodological Tip : Use IC50 shifts in enzyme assays to quantify substituent contributions .
Advanced: What computational strategies predict binding affinity and selectivity?
Answer:
- Molecular Docking : Use AutoDock Vina with crystal structures of target proteins (e.g., ALK/ROS1 kinases) to map hydrogen bonding and π-π stacking interactions .
- MD Simulations : Assess piperidine ring conformational stability in solvent (e.g., water-methanol mixtures) over 100 ns trajectories .
- QSAR Models : Correlate logP values with antioxidant IC50 data (e.g., IC50 = 584–959 µg/mL for DPPH scavenging) .
Advanced: How to resolve contradictions in biological assay data?
Answer:
- Cross-Validation : Re-test conflicting results using orthogonal assays (e.g., agar disc diffusion vs. microbroth dilution for antimicrobial activity) .
- Structural Confirmation : Re-analyze NMR (1H/13C) and HRMS to rule out degradation products .
- Dose-Response Curves : Identify non-linear effects (e.g., hormesis in cytotoxicity assays) .
Basic: What in vitro models evaluate therapeutic potential?
Answer:
- Antimicrobial Screening : Agar disc diffusion against S. aureus and C. albicans at 3 mg/mL, with zone diameters ≥10 mm indicating activity .
- Antioxidant Assays : DPPH radical scavenging at 100–1000 µg/mL, comparing % inhibition to rutin controls .
- Enzyme Inhibition : AChE/BuChE inhibition assays using Ellman’s method (IC50 < 10 µM for lead candidates) .
Advanced: What strategies optimize pharmacokinetic properties?
Answer:
- logP Adjustment : Introduce polar groups (e.g., hydroxyl) to reduce logP from ~3.5 to 2.0, enhancing solubility .
- Metabolic Stability : Incubate with liver microsomes (e.g., CYP3A4/2D6) to identify vulnerable sites for deuteration .
- Plasma Protein Binding : Use equilibrium dialysis to measure unbound fractions; aim for >5% free concentration .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
